1,3-Dimethoxy-5-[(4-phenylbut-3-en-2-yl)oxy]benzene
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Overview
Description
1,3-Dimethoxy-5-[(4-phenylbut-3-en-2-yl)oxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two methoxy groups and a phenylbutenyl ether substituent on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-[(4-phenylbut-3-en-2-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethoxybenzene and 4-phenylbut-3-en-2-ol as the primary starting materials.
Etherification Reaction: The key step in the synthesis is the etherification reaction, where the hydroxyl group of 4-phenylbut-3-en-2-ol reacts with the methoxy-substituted benzene ring. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions, with the temperature maintained at around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-[(4-phenylbut-3-en-2-yl)oxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
1,3-Dimethoxy-5-[(4-phenylbut-3-en-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-[(4-phenylbut-3-en-2-yl)oxy]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the phenylbutenyl ether substituent.
4-Phenylbut-3-en-2-ol: Lacks the methoxy-substituted benzene ring.
1,3-Dimethoxy-4-[(4-phenylbut-3-en-2-yl)oxy]benzene: Similar structure but with different substitution pattern.
Uniqueness
1,3-Dimethoxy-5-[(4-phenylbut-3-en-2-yl)oxy]benzene is unique due to the specific positioning of its substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
831170-93-5 |
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Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1,3-dimethoxy-5-(4-phenylbut-3-en-2-yloxy)benzene |
InChI |
InChI=1S/C18H20O3/c1-14(9-10-15-7-5-4-6-8-15)21-18-12-16(19-2)11-17(13-18)20-3/h4-14H,1-3H3 |
InChI Key |
RGYZVABABDJZTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)OC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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